molecular formula C15H13IO B1345427 4-Ethyl-3'-iodobenzophenone CAS No. 951885-12-4

4-Ethyl-3'-iodobenzophenone

Cat. No. B1345427
CAS RN: 951885-12-4
M. Wt: 336.17 g/mol
InChI Key: BINIEUUJZAIYLP-UHFFFAOYSA-N
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Description

4-Ethyl-3’-iodobenzophenone (EIBP) is a chemical compound that belongs to the family of benzophenone derivatives. It is a white powder that is insoluble in water but soluble in organic solvents such as ethanol, acetone, and chloroform. The molecular formula of EIBP is C15H13IO and it has a molecular weight of 336.17 g/mol .


Synthesis Analysis

The synthesis of benzophenone derivatives like EIBP can be achieved through various methods. One of the common methods is the Friedel-Crafts alkylation and acylation . Another method involves the use of organometallic routes such as the phenylmagnesium Grignard reagent and benzaldehyde to make a secondary alcohol and subsequent oxidation with MnO2 to the ketone . A more environmentally friendly method is the Pd-catalyzed cross-coupling of a substituted phenyl boronic acid with an anhydride, also known as the Suzuki-Miyaura reaction .


Molecular Structure Analysis

The molecular structure of EIBP consists of a benzophenone core with an ethyl group at the 4-position and an iodine atom at the 3’-position . This structure contributes to its physical and chemical properties.


Physical And Chemical Properties Analysis

EIBP has a predicted boiling point of 410.1±38.0 °C and a predicted density of 1.511±0.06 g/cm3 .

Scientific Research Applications

Synthesis of Quinoline-based Anticancer Agents

4-Iodoacetophenone, a compound similar to EIBP, has been used in the synthesis of quinoline-based potential anticancer agents . While this specific application hasn’t been reported for EIBP, it’s possible that it could be used in a similar manner due to its structural similarity to 4-Iodoacetophenone.

Palladium-catalyzed Coupling Reactions

4-Iodoacetophenone has been used as a substrate for palladium-catalyzed coupling reactions . These reactions are a key part of many synthetic processes in both research and industrial settings. Given the structural similarity between EIBP and 4-Iodoacetophenone, it’s possible that EIBP could also be used in this way.

Heck-Mizoroki Reactions

Heck-Mizoroki reactions are a type of carbon-carbon bond forming reaction that are widely used in organic chemistry. 4-Iodoacetophenone has been used in Heck-Mizoroki reactions with styrene, catalyzed by palladium nanoparticles . Given the structural similarity between EIBP and 4-Iodoacetophenone, it’s possible that EIBP could also be used in this way.

Mechanism of Action

Mode of Action

It has been reported that similar compounds may be used as substrates for palladium-catalyzed coupling reactions . This suggests that 4-Ethyl-3’-iodobenzophenone might interact with its targets through similar mechanisms, leading to changes in the targets’ functions.

Biochemical Pathways

The specific biochemical pathways affected by 4-Ethyl-3’-iodobenzophenone are currently unknown

properties

IUPAC Name

(4-ethylphenyl)-(3-iodophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13IO/c1-2-11-6-8-12(9-7-11)15(17)13-4-3-5-14(16)10-13/h3-10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BINIEUUJZAIYLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethyl-3'-iodobenzophenone

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